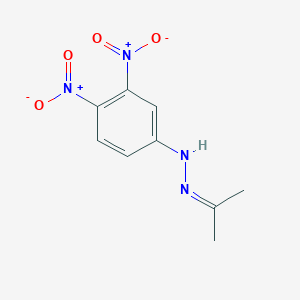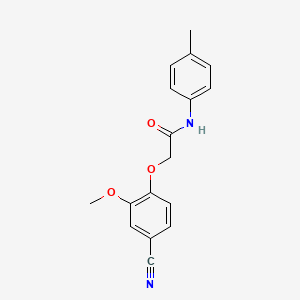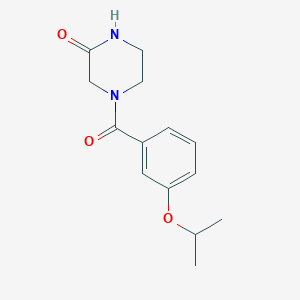
acetone (3,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetone (3,4-dinitrophenyl)hydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone , is a chemical compound with the molecular formula C9H10N4O4 . It is a product of the condensation of acetone and hydrazine . This compound is an intermediate in the synthesis of 2-diazopropane .
Synthesis Analysis
The synthesis of hydrazones, including acetone (3,4-dinitrophenyl)hydrazone, can be achieved by combining suitable aldehydes with hydrazides . This process involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of acetone (3,4-dinitrophenyl)hydrazone can be represented as a 2D or 3D model . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Acetone (3,4-dinitrophenyl)hydrazone can be produced on a large scale by the reaction of acetone azine with hydrazine . It is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water .Physical And Chemical Properties Analysis
Acetone (3,4-dinitrophenyl)hydrazone has a molecular weight of 238.2001 . Its average mass is 238.200 Da and its monoisotopic mass is 238.070206 Da .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-dinitro-N-(propan-2-ylideneamino)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-7-3-4-8(12(14)15)9(5-7)13(16)17/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZDRYMNQECAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5068263.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5068265.png)
![ethyl 7-cyclopropyl-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5068268.png)

![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5068296.png)


![3-[(2-oxo-3-phenylpropyl)thio]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5068314.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)
![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)
![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)